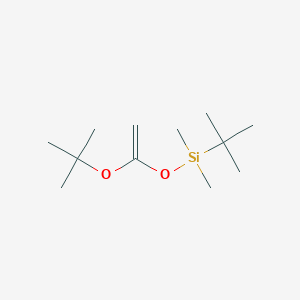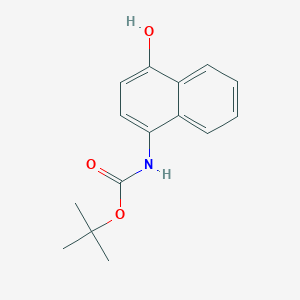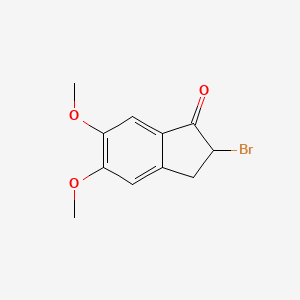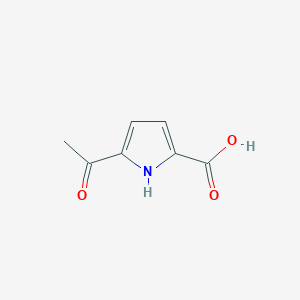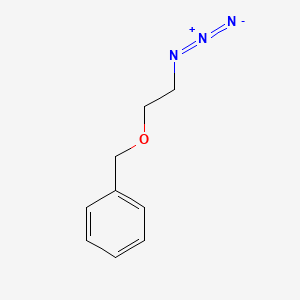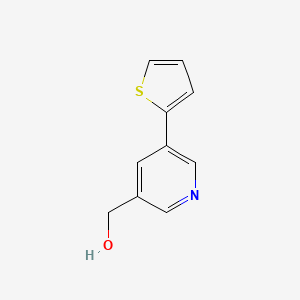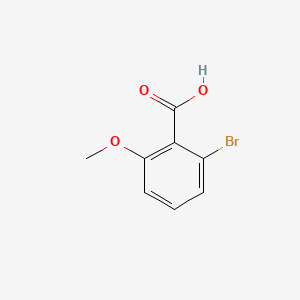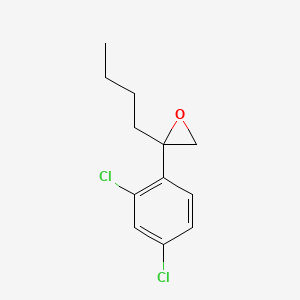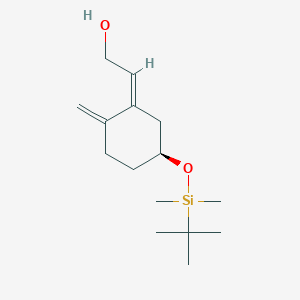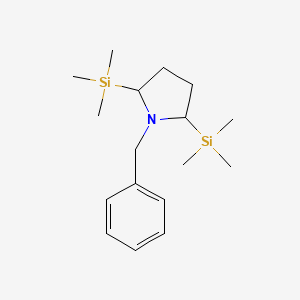![molecular formula C54H46Cl2P2Ru B1279170 (R)-RuCl[(p-cymene)(BINAP)]Cl CAS No. 145926-28-9](/img/structure/B1279170.png)
(R)-RuCl[(p-cymene)(BINAP)]Cl
描述
®-RuCl[(p-cymene)(BINAP)]Cl is a chiral ruthenium complex that has garnered significant interest in the field of asymmetric catalysis. The compound consists of a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand, which imparts chirality to the complex. This complex is widely used in various catalytic processes due to its high efficiency and selectivity.
作用机制
Target of Action
The primary targets of these compounds are cancer cells, specifically human breast carcinoma cells . These compounds have been found to exhibit efficient cytotoxicity in breast cancer cells .
Mode of Action
The compounds interact with their targets by inducing apoptosis, a form of programmed cell death . This interaction results in the death of the cancer cells, thereby inhibiting the growth and spread of the cancer.
Biochemical Pathways
The compounds affect the apoptosis pathway in cancer cells . Apoptosis is a crucial process that allows the body to remove damaged or unnecessary cells. By inducing apoptosis in cancer cells, these compounds help to control the growth and spread of the cancer.
Pharmacokinetics
It is known that the physicochemical properties of compounds can greatly influence their pharmacokinetics
Result of Action
The result of the compounds’ action is the inhibition of cancer cell growth and the induction of apoptosis in cancer cells . This leads to a decrease in the size and spread of the cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-RuCl[(p-cymene)(BINAP)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-BINAP in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction conditions include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of ®-RuCl[(p-cymene)(BINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
®-RuCl[(p-cymene)(BINAP)]Cl undergoes various types of reactions, including:
Oxidation: The complex can participate in oxidation reactions, often acting as a catalyst.
Reduction: It is also involved in reduction reactions, particularly in asymmetric hydrogenation.
Substitution: Ligand substitution reactions are common, where the chloride ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature.
Reduction: Hydrogen gas is commonly used in the presence of the complex as a catalyst. Reactions are conducted under mild to moderate pressure.
Substitution: Various nucleophiles can be used to replace the chloride ligand. Reactions are usually performed in polar solvents like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In asymmetric hydrogenation, for example, the product is often a chiral alcohol or amine.
科学研究应用
®-RuCl[(p-cymene)(BINAP)]Cl has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The complex has been studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where high selectivity and efficiency are crucial.
相似化合物的比较
Similar Compounds
(S)-RuCl[(p-cymene)(BINAP)]Cl: The enantiomer of ®-RuCl[(p-cymene)(BINAP)]Cl, used in similar catalytic applications but with opposite chirality.
RuCl[(p-cymene)(DIPAMP)]Cl: Another chiral ruthenium complex with a different chiral ligand, DIPAMP.
RuCl[(p-cymene)(TMBTP)]Cl: A similar complex with TMBTP as the chiral ligand.
Uniqueness
®-RuCl[(p-cymene)(BINAP)]Cl is unique due to its high enantioselectivity and efficiency in asymmetric catalysis. The BINAP ligand provides a well-defined chiral environment, making it highly effective in producing chiral products with high optical purity.
属性
IUPAC Name |
dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHLGYRPKARUHY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H46Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130004-33-0, 145926-28-9 | |
| Record name | (S)-RuCl[(p-cymene(BINAP)Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalen]chloro(p-cymene)rutheniumchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of hydrogen pressure on the catalytic activity of (R)-RuCl[(p-cymene)(BINAP)]Cl in the asymmetric hydrogenation of geraniol?
A1: [] Increasing hydrogen pressure leads to enhanced reaction rate and enantioselectivity in the asymmetric hydrogenation of geraniol to (S)-citronellol when using this compound as the catalyst. This suggests that higher hydrogen concentrations on the catalyst surface facilitate both the substrate binding and the subsequent hydride transfer steps involved in the catalytic cycle. You can find more details about the kinetic model and parameter estimation in the research paper: .
Q2: How does this compound facilitate the asymmetric hydrogenation of N-heteroaryl vinyl ethers?
A2: [] this compound demonstrates remarkable efficiency in the asymmetric hydrogenation of α,α-disubstituted vinyl ethers containing a directing N-heteroaryl group. This high efficiency is attributed to the strong coordination of the heteroaryl group to the ruthenium center, which facilitates substrate activation and enantioselective hydrogen delivery. The reaction proceeds with high enantioselectivity, highlighting the effectiveness of the chiral BINAP ligand in controlling the stereochemical outcome. Further details on the substrate scope and reaction optimization can be found in the research paper: .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



